

Application Notes and Protocols: Protein Kinase Inhibitor 11

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Compound of Interest

Compound Name: Protein kinase inhibitor 11

Cat. No.: B2379520

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Introduction

Protein kinase inhibitors are a crucial class of therapeutic agents that function by blocking the action of protein kinases, enzymes that play a vital role in cell signaling, growth, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This document provides detailed information on the solubility and preparation of a specific compound, WNK-IN-11, which will be referred to as **Protein Kinase Inhibitor 11** for the purpose of these notes. WNK-IN-11 is an allosteric inhibitor of With-No-Lysine (WNK) kinase 1 (WNK1) with an IC₅₀ of 4 nM.[2]

Disclaimer: The designation "**Protein Kinase Inhibitor 11**" is not a standardized nomenclature and may refer to different chemical entities. The following data and protocols are based on the compound identified as WNK-IN-11.

Data Presentation

Table 1: Solubility of Protein Kinase Inhibitor 11 (WNK-IN-11)

Solvent	Concentration	Observations
Dimethylformamide (DMF)	30 mg/mL	-
Dimethyl sulfoxide (DMSO)	25 mg/mL	-
Ethanol	3 mg/mL	-
DMF:PBS (pH 7.2) (1:10)	0.1 mg/mL	-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.41 mM)	Clear solution
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.41 mM)	Clear solution

Data sourced from Cayman Chemical and MedchemExpress product datasheets.[\[2\]](#)[\[3\]](#)

Table 2: Physicochemical Properties of Protein Kinase Inhibitor 11 (WNK-IN-11)

Property	Value
Molecular Formula	C ₂₁ H ₂₁ Cl ₂ N ₅ O ₅
Molecular Weight	462.4 g/mol
IC ₅₀ (WNK1)	4 nM
Cellular OSR1 phosphorylation assay IC ₅₀	<2 μM

Data sourced from MedchemExpress and Cayman Chemical product datasheets.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol details the preparation of stock solutions for in vitro and in vivo studies.

Materials:

- **Protein Kinase Inhibitor 11 (WNK-IN-11)** powder

- Anhydrous Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Corn Oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure for 10 mg/mL Stock in DMSO:

- Weigh the desired amount of **Protein Kinase Inhibitor 11** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
- Vortex the tube for 1-2 minutes to dissolve the compound.
- If precipitation is observed, gentle heating or sonication can be used to aid dissolution.[\[2\]](#)
- Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[\[4\]](#)

Procedure for In Vivo Formulation 1 (Aqueous-based):

This protocol yields a clear solution of ≥ 2.5 mg/mL.[\[2\]](#)

- Prepare a 25 mg/mL stock solution of the inhibitor in DMSO.
- To prepare 1 mL of the final formulation, add 100 μ L of the 25 mg/mL DMSO stock solution to 400 μ L of PEG300. Mix thoroughly.

- Add 50 μ L of Tween-80 to the mixture and mix until a homogenous solution is formed.
- Add 450 μ L of saline to reach a final volume of 1 mL. Mix thoroughly.

Procedure for In Vivo Formulation 2 (Oil-based):

This protocol yields a clear solution of ≥ 2.5 mg/mL.[2]

- Prepare a 25 mg/mL stock solution of the inhibitor in DMSO.
- To prepare 1 mL of the final formulation, add 100 μ L of the 25 mg/mL DMSO stock solution to 900 μ L of corn oil.
- Vortex the mixture thoroughly to ensure complete dissolution.

Protocol 2: Equilibrium Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of a compound in different aqueous buffers.

Materials:

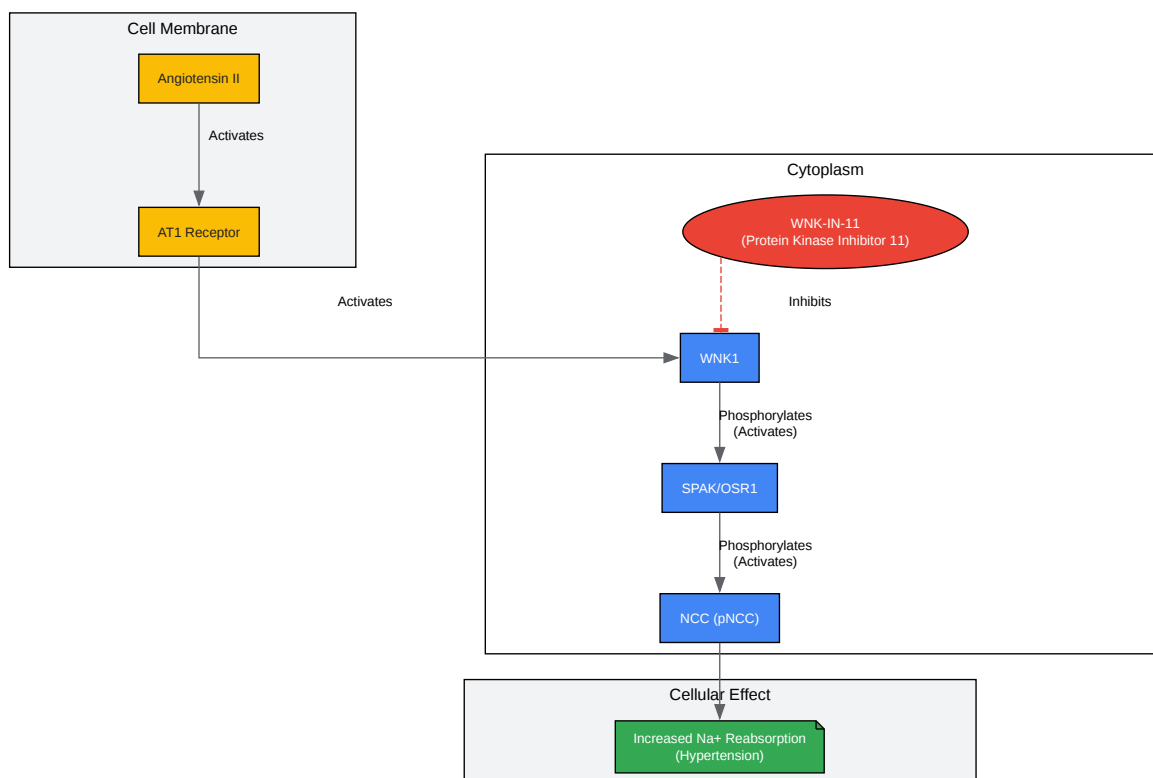
- **Protein Kinase Inhibitor 11** (WNK-IN-11)
- pH 1.2 buffer (e.g., 0.1 N HCl)
- pH 4.5 buffer (e.g., acetate buffer)
- pH 6.8 buffer (e.g., phosphate buffer)
- Shaking incubator or orbital shaker at 37°C
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical method for quantification.

Procedure:

- Add an excess amount of **Protein Kinase Inhibitor 11** to separate vials containing each of the pH buffers.
- Incubate the vials at 37°C under constant agitation for 24-48 hours to allow the solution to reach equilibrium.^[5]
- After incubation, centrifuge the samples to pellet the undissolved solid.^[5]
- Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
- Analyze the concentration of the dissolved inhibitor in the supernatant using a validated HPLC-UV method or another appropriate quantitative technique.
- The determined concentration represents the equilibrium solubility of the compound at that specific pH.

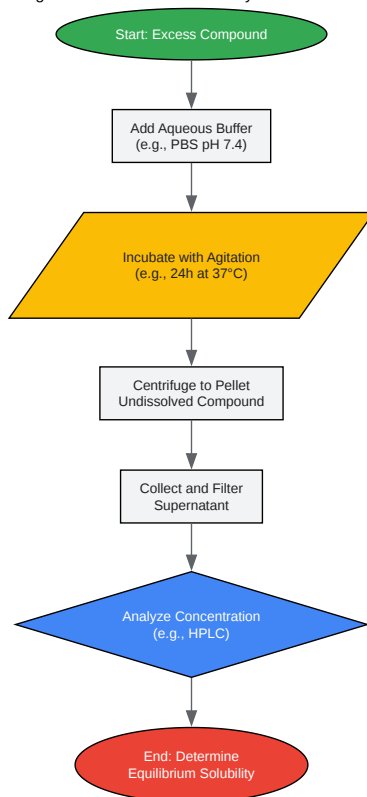
Visualizations

Figure 1: WNK1 Signaling Pathway Inhibition

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Caption: WNK1 signaling pathway and the inhibitory action of WNK-IN-11.

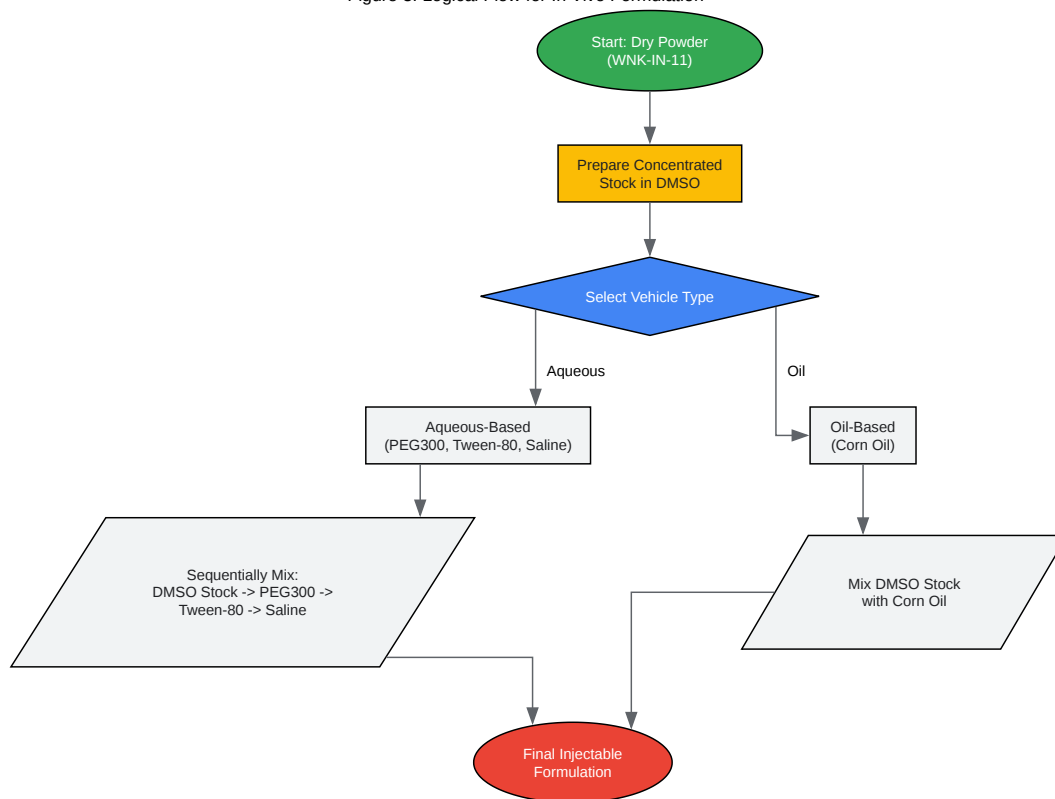
Figure 2: Workflow for Solubility Determination



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Caption: Experimental workflow for determining equilibrium solubility.

Figure 3: Logical Flow for In Vivo Formulation



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Caption: Logical workflow for preparing in vivo formulations.

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